molecular formula C11H10F3NO2 B11716989 Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate

Cat. No.: B11716989
M. Wt: 245.20 g/mol
InChI Key: OQFZPZCYJSQGKU-UHFFFAOYSA-N
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Description

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate is a chemical compound with the molecular formula C11H10F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropane carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate typically involves the reaction of 6-(trifluoromethyl)-3-pyridinecarboxylic acid with diazomethane to form the corresponding cyclopropane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of potentially hazardous reagents like diazomethane.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The cyclopropane ring adds rigidity to the molecule, influencing its overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but lacks the pyridine ring.

    1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester: Another related compound with a similar functional group arrangement.

Uniqueness

The combination of these features makes it a versatile compound in various fields of research and industry .

Biological Activity

Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H8F3N
  • CAS Number : 2119721-57-0
  • Molecular Weight : 212.17 g/mol

The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a cyclopropanecarboxylate moiety. This unique structure enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.

This compound interacts with specific molecular targets, modulating various biochemical pathways. The trifluoromethyl group is known to increase the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This interaction can influence enzyme activity and receptor binding, leading to diverse pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that the compound can inhibit the release of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary investigations indicate that it may possess antitumor properties, particularly in models of hepatocellular carcinoma (HCC) where it demonstrated selective cytotoxicity .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential, showing promise in mitigating oxidative stress in neuronal cells .

In Vivo Studies

  • Antitumor Efficacy :
    • A study conducted on HCC models revealed that this compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .
  • Anti-inflammatory Effects :
    • In guinea pig models, the compound exhibited a notable reduction in bronchial eosinophilia and airway hyperactivity, indicating its potential as a therapeutic agent for asthma and other respiratory conditions .

Research Findings

Study TypeFindingsReference
Antitumor StudySignificant reduction in HCC tumor growth; induction of apoptosis
Anti-inflammatory StudyReduced airway hyperactivity in guinea pigs; inhibition of TNF-α release
Neuroprotective StudyMitigated oxidative stress in neuronal cells

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

methyl 1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate

InChI

InChI=1S/C11H10F3NO2/c1-17-9(16)10(4-5-10)7-2-3-8(15-6-7)11(12,13)14/h2-3,6H,4-5H2,1H3

InChI Key

OQFZPZCYJSQGKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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